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Compound of Interest

Compound Name:

6-Bromo-2-(3-

isobutoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B444416 Get Quote

An In-Depth Technical Guide to 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and

potential biological activities of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid.

The information is curated for researchers and professionals in the fields of medicinal

chemistry, pharmacology, and drug development.

Chemical Structure and Properties
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-

carboxylic acid, a scaffold known for its diverse pharmacological activities. The structure is

characterized by a bromine atom at the 6-position of the quinoline ring, an isobutoxyphenyl

group at the 2-position, and a carboxylic acid at the 4-position.

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name

6-Bromo-2-(3-

isobutoxyphenyl)quinoline-4-

carboxylic acid

-

CAS Number 489451-29-8 [1]

Molecular Formula C₂₀H₁₈BrNO₃ [2]

Molecular Weight 400.27 g/mol [1]

SMILES

CC(C)COC1=CC=CC(=C1)C2

=NC3=C(C=C(C=C3)Br)C(=C2

)C(=O)O

-

Appearance Predicted to be a solid -

Synthesis
While a specific published protocol for the synthesis of 6-Bromo-2-(3-
isobutoxyphenyl)quinoline-4-carboxylic acid has not been identified in the literature, its

structure lends itself to well-established synthetic methodologies for quinoline-4-carboxylic

acids, primarily the Pfitzinger and Doebner reactions.

Proposed Synthetic Route: Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl

compound containing an α-methylene group under basic conditions.[3][4] For the target

molecule, this would involve the reaction of 5-bromoisatin with 1-(3-isobutoxyphenyl)ethan-1-

one.

Experimental Protocol (General Pfitzinger Reaction):[5][6][7]

Ring Opening of Isatin: 5-Bromoisatin is dissolved in an aqueous or alcoholic solution of a

strong base, such as potassium hydroxide, to facilitate the hydrolysis of the amide bond and

form the corresponding keto-acid salt.
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Condensation: To this solution, 1-(3-isobutoxyphenyl)ethan-1-one is added. The mixture is

then heated to reflux for several hours.

Cyclization and Dehydration: The intermediate imine undergoes tautomerization to an

enamine, which then cyclizes and dehydrates to form the quinoline ring.

Work-up: After cooling, the reaction mixture is diluted with water and washed with an organic

solvent (e.g., diethyl ether) to remove unreacted ketone. The aqueous layer is then acidified

(e.g., with acetic acid or dilute HCl) to precipitate the carboxylic acid product.

Purification: The crude product can be collected by filtration and purified by recrystallization

from a suitable solvent like ethanol.

5-Bromoisatin

Pfitzinger Reaction1-(3-isobutoxyphenyl)ethan-1-one

Base (e.g., KOH)

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Click to download full resolution via product page

Caption: Proposed Pfitzinger synthesis workflow.

Alternative Synthetic Route: Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and

pyruvic acid.[8][9][10] For the target molecule, this would involve 4-bromoaniline, 3-

isobutoxybenzaldehyde, and pyruvic acid.

Experimental Protocol (General Doebner Reaction):[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b444416?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476185/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Doebner_Reaction_for_Synthesizing_Substituted_Quinolines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476185/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Doebner_Reaction_for_Synthesizing_Substituted_Quinolines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b444416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: 4-Bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid are combined

in a suitable solvent, often ethanol or a solvent-free system.

Catalysis: The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted

acid.

Reaction Conditions: The mixture is heated, often under reflux, for several hours.

Work-up and Purification: The work-up procedure generally involves removal of the solvent,

followed by purification of the crude product, which may include recrystallization or column

chromatography.

4-Bromoaniline

Doebner Reaction

3-Isobutoxybenzaldehyde

Pyruvic Acid

Catalyst

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Click to download full resolution via product page

Caption: Proposed Doebner synthesis workflow.

Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, the expected

spectral data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
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Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)

Quinoline H-3 7.5 - 7.7 122 - 124

Quinoline H-5 8.0 - 8.2 130 - 132

Quinoline H-7 7.8 - 8.0 133 - 135

Quinoline H-8 8.1 - 8.3 129 - 131

Isobutoxyphenyl

6.9 - 7.5 (aromatic), 3.8-4.0 (-

OCH₂-), 2.0-2.2 (-CH-), 0.9-1.1

(-CH₃)

158-160 (C-O), 115-130

(aromatic), 75-77 (-OCH₂-),

28-30 (-CH-), 19-21 (-CH₃)

Carboxylic Acid OH 11.0 - 13.0 (broad) 165 - 170 (C=O)

Note: Predicted values are based on typical chemical shifts for substituted quinolines and

phenyl ethers.[11][12][13][14]

Table 3: Predicted IR and Mass Spectrometry Data

Technique Expected Features

IR Spectroscopy

Broad O-H stretch (2500-3300 cm⁻¹), C=O

stretch (1680-1710 cm⁻¹), C=C and C=N

stretches (1500-1620 cm⁻¹), C-O stretch (1200-

1250 cm⁻¹).[15][16][17][18]

Mass Spectrometry

Molecular ion peak (M⁺) and an M+2 peak of

similar intensity due to the presence of bromine.

Fragmentation may involve loss of the

carboxylic acid group (-COOH), the isobutyl

group, and cleavage of the ether linkage.[2][19]

[20][21][22]

Potential Biological Activity and Signaling Pathways
Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities,

often through the inhibition of key cellular signaling pathways. While the specific targets of 6-
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Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid have not been reported, its

structural features suggest potential interactions with pathways commonly modulated by this

class of compounds.

STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that

plays a crucial role in cell proliferation, survival, and differentiation.[23][24][25][26] Constitutive

activation of the STAT3 pathway is implicated in various cancers.[23][24][25][26] Some

quinoline derivatives have been shown to inhibit STAT3 signaling.[9][10]
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Caption: Potential inhibition of the STAT3 signaling pathway.

Histone Deacetylase (HDAC) Signaling
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Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation

of gene expression.[1][3][27][28][29] Dysregulation of HDAC activity is associated with cancer

and other diseases. Certain quinoline-4-carboxylic acid derivatives have been identified as

HDAC inhibitors.
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substrate
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Condensed Chromatin

Gene Silencing

6-Bromo-2-(3-isobutoxyphenyl)
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Click to download full resolution via product page

Caption: Potential inhibition of HDAC signaling.

Sirtuin 3 (SIRT3) Signaling
SIRT3 is a major mitochondrial deacetylase that regulates mitochondrial function and cellular

metabolism.[5][30][31][32] Its role in cancer is complex, acting as both a tumor suppressor and

an oncogene depending on the context. Some quinoline derivatives have been shown to

modulate SIRT3 activity.
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Caption: Potential modulation of SIRT3 signaling.

Dihydroorotate Dehydrogenase (DHODH) Signaling
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for

cell proliferation.[6][33][34][35][36] Inhibition of DHODH is a therapeutic strategy for cancer and

autoimmune diseases. Quinoline-based structures are known to inhibit DHODH.
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Caption: Potential inhibition of the DHODH pathway.

Conclusion
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a synthetically accessible

molecule with a high potential for biological activity. Based on its structural similarity to known

bioactive compounds, it is a promising candidate for investigation as an inhibitor of various

signaling pathways implicated in cancer and other diseases. Further research is warranted to

synthesize this compound, confirm its structure through spectroscopic analysis, and evaluate

its biological activity in relevant assays. This technical guide provides a solid foundation for

initiating such research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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